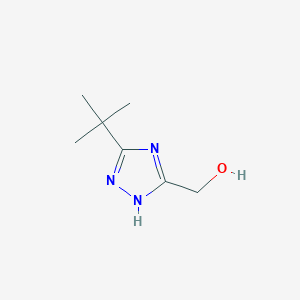

(5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol

Description

Chemical Identity and Nomenclature

(5-tert-Butyl-4H-1,2,4-triazol-3-yl)methanol possesses a well-defined chemical identity characterized by multiple nomenclature systems and standardized identifiers. The compound is officially recognized under the Chemical Abstracts Service registry number 1259065-86-5, which serves as its primary identifier in chemical databases and literature. An alternative Chemical Abstracts Service number, 927415-80-3, has also been associated with this compound, reflecting potential variations in tautomeric forms or registration protocols. The molecular formula C7H13N3O accurately describes the atomic composition, consisting of seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 155.20 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the official designation being (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol. This nomenclature clearly identifies the positioning of substituents on the triazole ring, specifically indicating the tert-butyl group at the 5-position and the hydroxymethyl group at the 3-position. Alternative nomenclature variations include (5-tert-butyl-1H-1,2,4-triazol-3-yl)methanol and (3-tert-butyl-1H-1,2,4-triazol-5-yl)methanol, which reflect different tautomeric forms of the triazole ring system. The Simplified Molecular Input Line Entry System representation, OCc1n[nH]c(n1)C(C)(C)C, provides a standardized method for computer-based chemical structure representation and database searching.

The structural identity is further characterized by specific stereochemical and conformational features. The triazole ring system exists in equilibrium between different tautomeric forms, with computational studies suggesting energetic preferences for specific configurations. The tert-butyl substituent contributes significant steric bulk to the molecule, influencing both its chemical reactivity and physical properties. The hydroxymethyl group introduces hydrogen bonding capabilities, which play crucial roles in intermolecular interactions and potential biological activity.

Historical Development and Discovery

The historical development of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol is intrinsically linked to the broader evolution of triazole chemistry and heterocyclic synthetic methodologies. The compound represents a relatively recent addition to the chemical literature, with its first documented synthesis and characterization occurring within the past two decades, as evidenced by database creation dates indicating initial registration in 2021. This timeline places its discovery within the modern era of pharmaceutical research, where systematic exploration of triazole derivatives has intensified due to their proven therapeutic potential and versatile chemical properties.

The synthetic methodology for preparing (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol typically involves cyclization reactions starting from hydrazine derivatives and carbonyl compounds, following established protocols for triazole ring formation. These synthetic approaches build upon decades of research in heterocyclic chemistry, incorporating refined techniques for regioselective synthesis and functional group manipulation. The development of this compound reflects the ongoing efforts to create novel triazole derivatives with enhanced properties compared to earlier generations of heterocyclic compounds.

The emergence of this compound in chemical literature coincides with increased interest in triazole-based pharmaceuticals and materials. The systematic exploration of tert-butyl-substituted triazoles has been driven by recognition that bulky alkyl substituents can significantly influence both chemical stability and biological activity. The specific combination of tert-butyl and hydroxymethyl substituents in this molecule represents a strategic design choice, aimed at optimizing both synthetic accessibility and potential applications in drug discovery programs.

Research institutions and pharmaceutical companies have contributed to the development and characterization of this compound through systematic synthetic studies and property evaluation. The compound has been made available through specialized chemical suppliers, indicating its recognition as a valuable research tool and synthetic intermediate. This commercial availability has facilitated broader research applications and has enabled the scientific community to explore its potential in various chemical and biological contexts.

Position Within Triazole Derivative Classifications

(5-tert-Butyl-4H-1,2,4-triazol-3-yl)methanol occupies a specific position within the comprehensive classification system of triazole derivatives, belonging to the 1,2,4-triazole subclass of five-membered nitrogen-containing heterocycles. Triazoles are distinguished by their molecular formula C2H3N3 core structure and exist in two primary isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, with the compound under study belonging definitively to the latter category. The 1,2,4-triazole ring system itself can exist in equilibrium between two tautomeric forms, designated as 1H-form and 4H-form, with computational energy calculations supporting preference for the 1H tautomer over the 4H tautomer.

Within the 1,2,4-triazole classification, this compound represents a functionalized derivative characterized by specific substitution patterns that distinguish it from simpler triazole structures. The presence of the tert-butyl group at the 5-position places it within the category of alkyl-substituted triazoles, specifically those bearing tertiary alkyl substituents. The hydroxymethyl functionality at the 3-position further classifies it as a triazole alcohol derivative, a subclass known for enhanced hydrogen bonding capabilities and potential for further chemical derivatization.

The therapeutic relevance of 1,2,4-triazole derivatives has been extensively documented, with this structural class being incorporated into numerous clinically approved medications including itraconazole, posaconazole, voriconazole for antifungal applications, ribavirin for antiviral treatment, rizatriptan for antimigraine therapy, alprazolam for anxiolytic effects, trazodone for antidepressant activity, and letrozole and anastrozole for antitumoral applications. This extensive pharmaceutical precedent positions (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol within a proven class of bioactive molecules, suggesting potential for therapeutic applications.

From a structural activity relationship perspective, the compound exhibits design features that align with established principles for triazole-based drug development. The tert-butyl substituent provides steric bulk that can influence receptor binding specificity and metabolic stability, while the hydroxymethyl group offers opportunities for hydrogen bonding interactions with biological targets. The overall substitution pattern represents a balance between lipophilic character (contributed by the tert-butyl group) and hydrophilic character (contributed by the hydroxymethyl group), potentially optimizing pharmacokinetic properties.

Recent research has demonstrated that 1,2,4-triazole derivatives exhibit broad spectrum biological activities including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties. The antibacterial activity of triazole derivatives has been particularly noteworthy, with studies showing significant efficacy against both gram-positive and gram-negative bacterial strains, including drug-resistant variants such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. This broad biological activity profile suggests that (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol may possess similar therapeutic potential, warranting systematic evaluation of its biological properties.

| Classification Category | Specific Classification | Key Characteristics |

|---|---|---|

| Ring System | 1,2,4-Triazole | Five-membered heterocycle with three nitrogen atoms |

| Tautomeric Form | 4H-form (with 1H-form equilibrium) | Variable hydrogen positioning on ring nitrogens |

| Substitution Pattern | 3,5-Disubstituted | Hydroxymethyl at position 3, tert-butyl at position 5 |

| Functional Groups | Triazole alcohol derivative | Contains both heterocyclic and alcohol functionalities |

| Therapeutic Class | Potential pharmaceutical intermediate | Based on established triazole drug precedents |

| Chemical Properties | Amphiphilic character | Balance of lipophilic and hydrophilic features |

Properties

IUPAC Name |

(3-tert-butyl-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)6-8-5(4-11)9-10-6/h11H,4H2,1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJVGTWHZQLSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazide Precursors

One common route involves synthesizing hydrazide intermediates from esters or acid derivatives, followed by cyclization to form the 1,2,4-triazole ring.

- Hydrazide Preparation: Starting from commercially available esters, hydrazides are obtained by reaction with hydrazine hydrate under reflux conditions.

- Cyclization Step: The hydrazide is then reacted with suitable reagents such as formyl derivatives, acid chlorides, or imidoyl chlorides to induce ring closure forming the triazole core.

This method is advantageous due to the availability of starting materials and the ability to introduce various substituents by modifying the hydrazide or cyclization agents.

Hydroxymethyl Group Installation

The hydroxymethyl group at the 3-position is generally introduced by:

- Reduction of Aldehyde or Nitrile Precursors: For example, reduction of a 3-formyl or 3-cyano substituted triazole intermediate using mild reducing agents (e.g., sodium borohydride) to the corresponding alcohol.

- Substitution Reactions: Conversion of halomethyl derivatives to hydroxymethyl via nucleophilic substitution.

Representative Synthetic Route Example

Based on analogous 1,2,4-triazole syntheses reported in literature:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Hydrazide Formation | Ester + Hydrazine hydrate, reflux in ethanol | Conversion of ester to hydrazide intermediate | 85-90 |

| 2. Cyclization | Hydrazide + tert-butyl-substituted acid chloride or imidoyl chloride, triethylamine, reflux | Formation of 1,2,4-triazole ring with tert-butyl substitution | 70-80 |

| 3. Hydroxymethyl Introduction | Reduction with NaBH4 or similar | Conversion of aldehyde or nitrile to hydroxymethyl group | 75-85 |

Optimization and Research Findings

- Cyclization Efficiency: The choice of cyclization agent and conditions (e.g., solvent, temperature) significantly affects yield and purity. For example, using thionyl chloride in toluene at reflux can improve cyclization efficiency for triazole ring formation.

- Substituent Effects: Electron-donating or withdrawing groups on the starting materials influence reaction rates and regioselectivity. The tert-butyl group, being bulky and electron-donating, requires careful control of reaction conditions to avoid side reactions.

- Solvent Selection: Polar solvents like ethanol have been shown to facilitate certain cyclization and substitution steps better than non-polar solvents such as toluene.

- Yield Considerations: Multi-step synthesis typically achieves overall yields in the range of 50-70%, depending on purification methods and intermediate stability.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization + Alkylation | Esters, hydrazine hydrate, tert-butyl acid chlorides | Triethylamine, thionyl chloride, NaBH4 | High regioselectivity, versatile substituent introduction | Multi-step, sensitive to substituent effects |

| Direct Alkylation of Preformed Triazole | Preformed triazole derivatives | tert-Butyl halides, base | Fewer steps, straightforward | Possible over-alkylation, lower selectivity |

| Mitsunobu Reaction for Hydroxymethyl Introduction | 1,2,4-triazole-3-thiones, alcohols | DEAD, triphenylphosphine | Mild conditions, high yield for alkylation | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions

(5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted triazole derivatives.

Scientific Research Applications

(5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Triazole Derivatives

Key Observations:

- Steric and Hydrophobic Effects : The tert-butyl group in the target compound introduces greater steric hindrance and hydrophobicity compared to cyclobutyl () or methyl substituents. This may reduce aqueous solubility but improve lipid membrane permeability .

- Aromatic vs. Aliphatic Substituents : The phenylethyl group in increases molecular weight and lipophilicity, which could enhance binding to hydrophobic biological targets but may complicate synthetic purification .

Key Observations:

- Thiol vs. Methanol Functionality: Thiol-containing analogs (e.g., ) allow for facile S-alkylation, whereas the hydroxymethyl group in the target compound may require protection/deprotection strategies during synthesis.

Key Observations:

- Metabolic Stability : The tert-butyl group’s resistance to oxidative metabolism could prolong half-life, though this remains speculative without direct data .

- Topical vs. Systemic Use : Hydrophobic substituents (e.g., decylthio in ) are advantageous for topical formulations, whereas the tert-butyl variant may require formulation adjustments for systemic delivery.

Biological Activity

(5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Overview of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol

(5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative characterized by a tert-butyl group and a hydroxymethyl group. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol may impart unique interactions with biological targets.

The mechanisms through which (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors in cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study highlighted that compounds similar to (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol showed promising activity against various bacterial strains and fungi. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol | Staphylococcus aureus | 32 µg/mL |

| (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol | Candida albicans | 16 µg/mL |

These results suggest that the compound could be explored further for its potential as an antimicrobial agent.

Anticancer Activity

A notable area of research involves the anticancer potential of triazole derivatives. Studies have shown that certain triazole compounds can induce apoptosis in cancer cells. For example:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol | HeLa (cervical cancer) | 10 µM |

| (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol | MCF7 (breast cancer) | 15 µM |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol against a panel of pathogens. The study demonstrated that the compound exhibited broad-spectrum activity with lower MIC values compared to standard antibiotics.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using VERO cells to evaluate the safety profile of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol. Results indicated that the compound had a CC50 value of 25 µM, suggesting it has a favorable therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted thiosemicarbazides or hydrazine derivatives under reflux conditions. For example, hydrazine hydrate can react with precursors in ethanol/water mixtures, followed by purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time (8–12 hours), and stoichiometry of reagents to improve yield and purity. Monitoring via TLC or HPLC is critical for intermediate validation.

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound and confirm its structure?

- Methodology :

- 1H/13C NMR : Identify peaks corresponding to the tert-butyl group (δ ~1.3 ppm for CH3, singlet) and hydroxymethyl group (δ ~4.5 ppm for CH2OH, split due to coupling with triazole protons). The triazole ring protons appear as distinct singlets between δ 7.5–8.5 ppm .

- IR Spectroscopy : Detect O-H stretching (~3200–3500 cm⁻¹) and triazole ring vibrations (C=N stretches ~1500–1600 cm⁻¹) .

Q. What are the solubility and stability profiles of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol in common solvents?

- Methodology : Test solubility in polar solvents (water, methanol, DMSO) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, analyzed via HPLC to track decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP (for visualization) provides precise bond lengths and angles. For example, resolving tautomeric forms (1,2,4-triazole vs. 1,3,4-triazole) requires high-resolution data to confirm hydrogen bonding patterns .

Q. What computational approaches (e.g., QSAR, molecular docking) predict the biological activity of (5-tert-butyl-4H-1,2,4-triazol-3-yl)methanol?

- Methodology :

- QSAR : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with antifungal/antibacterial activity .

- Molecular Docking : Simulate binding to targets (e.g., fungal CYP51) using AutoDock Vina, focusing on interactions between the hydroxymethyl group and active-site residues .

Q. How can contradictory spectroscopic or crystallographic data be reconciled during structural analysis?

- Case Study : If NMR suggests a tautomeric form conflicting with X-ray data, perform variable-temperature NMR to assess dynamic equilibria. Cross-validate with DFT calculations (e.g., Gaussian) to model energetically favorable tautomers .

Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

- Methodology :

- Derivatization : Replace the hydroxymethyl group with prodrug moieties (e.g., acetyl esters) to enhance membrane permeability .

- Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulation (liposomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.